
Benzoic acid--propane-1,2,3-triol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–propane-1,2,3-triol (2/1) typically involves the esterification reaction between benzoic acid and propane-1,2,3-triol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and maximize yield .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–propane-1,2,3-triol (2/1) can be achieved through similar esterification processes, but with optimized conditions for large-scale production. This may involve continuous flow reactors, higher temperatures, and the use of more efficient catalysts to increase the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester bonds can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester components.
Substitution: Nitrobenzoic acid, bromobenzoic acid.
Applications De Recherche Scientifique
Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,2,3-triol (Glycerol): A trihydroxy alcohol used as a humectant and in various industrial applications.
Esters of benzoic acid: Compounds formed by the esterification of benzoic acid with various alcohols.
Uniqueness
Benzoic acid–propane-1,2,3-triol (2/1) is unique due to its combined properties of both benzoic acid and propane-1,2,3-triol. This combination allows it to exhibit both antimicrobial and humectant properties, making it valuable in applications where both properties are desired .
Propriétés
Numéro CAS |
66027-53-0 |
|---|---|
Formule moléculaire |
C17H20O7 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
benzoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2 |
Clé InChI |
SKJKJQFQVYECDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



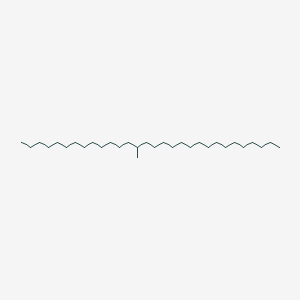
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
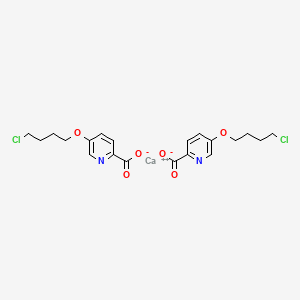
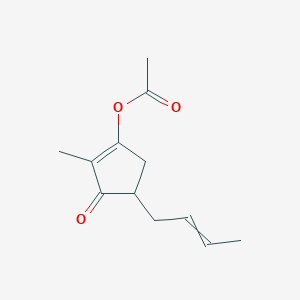
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
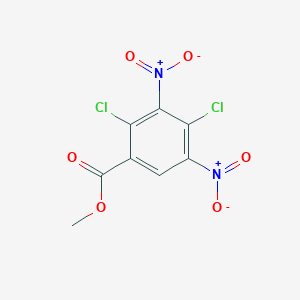
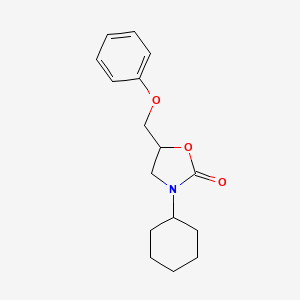
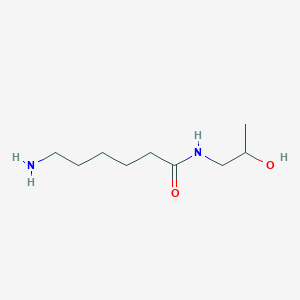

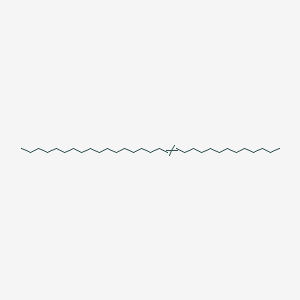
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
